Application: DecaBDE is used as an additive flame retardant in polymers.
Method: In the study, BDE-209, dissolved in tetrahydrofuran (THF), methanol, or combinations of methanol/water, was exposed to UV light for 100 or 200 min.
Results: The products formed were hexaBDEs to nonaBDEs, monoBDFs to pentaBDFs, and methoxylated tetraBDFs to pentaBDFs. BDE-202 (2,2′,3,3′,5,5′,6,6′-octabromodiphenyl ether) is identified as a marker of BDE-209 photolysis.
Application: Octabromodiphenyl ether (OctaBDE) is used as a flame retardant in consumer products
Method: OctaBDE is used in conjunction with antimony trioxide as a flame retardant in the housings of electrical and electronic equipment, mainly in the plastic acrylonitrile butadiene styrene, but also in high impact polystyrene, polybutylene terephthalate and polyamides.
2,3,3',4,4',5,5',6-Octabromodiphenyl ether is a highly brominated compound that belongs to the family of polybrominated diphenyl ethers (PBDEs). This compound is primarily utilized as a flame retardant in various consumer products, including textiles, electronics, and plastics. Its high bromine content significantly enhances its effectiveness in preventing fire hazards. The molecular formula of 2,3,3',4,4',5,5',6-Octabromodiphenyl ether is , and it has a molecular weight of approximately 801.38 g/mol. The compound exhibits a melting point range of 206-210°C and is slightly soluble in solvents such as dimethyl sulfoxide and tetrahydrofuran .
BDE-205 is considered a persistent organic pollutant (POP) due to its resistance to degradation and potential for long-range transport in the environment. Research suggests potential health hazards, including:
These reactions are significant for understanding the environmental fate and potential degradation pathways of this compound.
Research has indicated that 2,3,3',4,4',5,5',6-Octabromodiphenyl ether exhibits potential endocrine-disrupting properties. Studies suggest that exposure to this compound may impact hormonal functions and reproductive health in various organisms. Additionally, it has been investigated for its toxicological effects on human health, raising concerns about its persistence in the environment and bioaccumulation in living organisms .
The synthesis of 2,3,3',4,4',5,5',6-Octabromodiphenyl ether typically involves the bromination of diphenyl ether. This reaction is carried out under controlled conditions using bromine and a catalyst such as iron or aluminum bromide. Industrial production methods focus on large-scale bromination processes that ensure the selective bromination of specific positions on the diphenyl ether molecule. The final product is often purified through crystallization or distillation to achieve the desired purity level .
The unique aspect of 2,3,3',4,4',5,5',6-Octabromodiphenyl ether lies in its high degree of bromination which enhances its flame-retardant properties while also raising concerns regarding its environmental persistence and biological activity compared to other similar compounds .
Studies on the interactions of 2,3,3',4,4',5,5',6-Octabromodiphenyl ether with biological systems have revealed potential concerns regarding its environmental impact and toxicity. Research has focused on how this compound interacts with endocrine systems and its effects on cellular mechanisms in various organisms. The findings highlight the need for further investigation into its long-term effects on health and ecosystems .
Several compounds share structural similarities with 2,3,3',4,4',5,5',6-Octabromodiphenyl ether. These include:
Compound Name | Bromine Atoms |
Industrial Production EmissionsHistorically, industrial production of commercial octaBDE mixtures represented a primary emission source for 2,3,3',4,4',5,5',6-octabromodiphenyl ether. Manufacturing facilities released particulate matter and vapors during synthesis, handling, and formulation into polymers. For example, dust generated during polymer processing accounted for localized airborne concentrations of 0.042–79 pg/m³, with median levels of 2.5 pg/m³ in particulate samples [1]. These emissions were enriched with hepta- and octa-brominated congeners, reflecting the composition of commercial mixtures [1]. Although production has ceased in the European Union, United States, and Japan since the mid-2000s [5], legacy emissions persist in soils near former manufacturing sites. For instance, agricultural soils treated with contaminated sewage sludge retained elevated octaBDE concentrations over 20 years post-application [3]. Product Lifecycle ReleasesAs an additive flame retardant, 2,3,3',4,4',5,5',6-octabromodiphenyl ether leaches from polymer matrices during the service life of consumer products. Common applications include acrylonitrile butadiene styrene (ABS) plastics in electronics, where the compound constitutes 12–18% of the product by weight [5]. Leaching rates increase with mechanical abrasion, UV exposure, and thermal degradation, releasing particles into indoor air and household dust. Over time, these particles enter wastewater systems via washing or atmospheric deposition [4]. Field studies demonstrate that 1–3 µm particles dominate indoor dust samples, facilitating human exposure and environmental dispersal [1]. Waste Management ContributionImproper disposal and recycling of octaBDE-containing products amplify environmental releases. Landfilling leads to slow leaching into groundwater, while incineration without adequate temperature controls generates polybrominated dibenzofurans (PBDFs) [2]. Wastewater treatment plants concentrate octaBDE in sewage sludge, which, when applied to agricultural fields, introduces the compound into terrestrial food webs [3]. In the United Kingdom, risk assessments identified polymer processing waste as a critical pathway, with 3–10 µm particles settling in wastewater during equipment cleaning [4]. Environmental Transport and Distribution ProcessesAtmospheric Transport DynamicsAtmospheric transport drives the global distribution of 2,3,3',4,4',5,5',6-octabromodiphenyl ether. With a vapor pressure of 6.59 × 10⁻⁶ Pa at 21°C [3], the compound adsorbs to fine particulate matter (1–10 µm diameter) and undergoes long-range transport. Air masses passing over industrial regions in southern Europe carry elevated concentrations, with Arctic monitoring programs detecting octaBDE in air samples at 0.1–2.3 pg/m³ [3]. The atmospheric half-life of 76 days enables transcontinental dispersal, explaining its presence in remote regions like Greenland [3]. Aquatic Distribution PathwaysIn aquatic systems, 2,3,3',4,4',5,5',6-octabromodiphenyl ether partitions to sediments due to its hydrophobicity (log Kow = 6.29) [3]. Estuarine sediments near urban centers show concentrations up to 270 ng/g lipid weight, with bioaccumulation factors of 1,000–5,600 observed in benthic organisms [3]. Riverine transport further distributes the compound to coastal regions, where tidal action redistributes sediment-bound octaBDE across estuaries. Terrestrial Migration PatternsTerrestrial migration occurs via sludge-amended soils and atmospheric deposition. OctaBDE persists in soils with half-lives exceeding 20 years, as demonstrated in Swedish agricultural fields [3]. Vertical migration through soil profiles is limited by strong adsorption to organic matter, though wind erosion resuspends particles, facilitating redistribution to adjacent ecosystems. Environmental Persistence MechanismsThe persistence of 2,3,3',4,4',5,5',6-octabromodiphenyl ether stems from its bromine substitution pattern and molecular stability. The eight bromine atoms create steric hindrance, shielding the diphenyl ether backbone from enzymatic attack [2]. In aerobic soils, the compound resists microbial degradation, with OECD 301D tests showing no degradation over 28 days [3]. Sediment cores from industrialized regions reveal intact octaBDE profiles dating to the 1980s, confirming environmental stability [3]. Transformation and Degradation PathwaysPhotolytic TransformationUV irradiation induces debromination of 2,3,3',4,4',5,5',6-octabromodiphenyl ether, generating hepta- and hexa-brominated congeners. Solar exposure in surface waters and atmospheric particulates accelerates this process, with laboratory studies showing 10–15% degradation over 72 hours under simulated sunlight [1]. Field data from urban aerosols corroborate photolytic enrichment of nonaBDEs relative to commercial mixtures, suggesting in situ degradation of higher brominated congeners [1]. Anaerobic Degradation ProcessesIn anaerobic sediments, microbial reductive debromination produces lower-brominated metabolites. Methanogenic bacteria sequentially remove bromine atoms from the para and meta positions, yielding 2,3,4,5-tetrabromodiphenyl ether as a terminal product [3]. Half-lives for anaerobic degradation range from 5–15 years, depending on sediment organic carbon content [3]. Metabolic Transformation in Environmental MatricesBiotransformation in terrestrial and aquatic organisms generates hydroxylated and methoxylated derivatives. Peregrine falcon eggs from northern Sweden contain 220–270 ng/g lipid weight of heptabromodiphenyl ether, indicative of metabolic debromination [3]. In vitro assays with human liver microsomes estimate a metabolic half-life of 100 days, though in vivo data remain limited [3]. XLogP3 9
UNII
IC12H1GS4R
Other CAS
446255-56-7
Wikipedia
2,3,3',4,4',5,5',6-octabromodiphenyl ether
Dates
Modify: 2023-08-15
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